molecular formula C12H10N2O2 B1250444 Caerulomycin E

Caerulomycin E

Cat. No.: B1250444
M. Wt: 214.22 g/mol
InChI Key: JIOYIFCWGKLPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caerulomycin E is a natural product found in Actinoalloteichus cyanogriseus with data available.

Scientific Research Applications

Immunomodulatory and Immunoregulatory Activities

Caerulomycin A (CaeA) has been studied for its potent immunomodulatory effects. It has been found to influence the immune system by expanding regulatory T cells (Tregs), which play a critical role in maintaining immune homeostasis and preventing autoimmune diseases. CaeA enhances TGF-β-Smad3 signaling and suppresses IFN-γ-STAT1 signaling, thus supporting the generation of Tregs and inhibiting Th1 and Th17 cells. This suggests its potential use in treating autoimmune diseases by promoting Treg generation (Gurram et al., 2014).

Antifungal and Antibiotic Properties

Caerulomycin E, like other caerulomycins, is known for its antifungal and antibiotic properties. This attribute stems from its structural composition, which includes a bipyridinic molecule. The specific mechanisms and applications in antifungal and antibiotic contexts need further exploration, but it highlights the potential of this compound in these areas (Mongin et al., 2002).

Potential in Asthma Management

Caerulomycin A has shown promising results in managing asthma. It suppresses Th2 cell activity, a key factor in the activation of asthma. By downregulating GATA-3 expression and reducing cytokines like IL-4, IL-5, and IL-13, along with IgE levels, Caerulomycin A could play a significant role in alleviating asthma symptoms (Kujur et al., 2015).

Impact on Intestinal Microbiota

Caerulomycin A has also been studied for its influence on intestinal microbiota. In animal models, it affected the diversity of the intestinal flora, which is critical for health and disease management. This finding is particularly relevant in the context of colorectal cancer and suggests a potential role for Caerulomycin A in modulating gut microbiota for health benefits (Zhang et al., 2020).

Biosynthesis and Structural Insights

Research into the biosynthesis of Caerulomycin A has provided insights into its molecular structure and formation processes. These studies are crucial for understanding how this compound can be synthesized and modified for various therapeutic applications, including its immunosuppressive and antibiotic properties (Zhu et al., 2012).

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-methoxy-6-pyridin-2-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C12H10N2O2/c1-16-10-6-9(8-15)14-12(7-10)11-4-2-3-5-13-11/h2-8H,1H3

InChI Key

JIOYIFCWGKLPBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=O

synonyms

caerulomycin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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